2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile is an organic compound characterized by the presence of a nitrile group and a sulfanyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile typically involves the reaction of prop-2-en-1-yl sulfide with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Contains a thieno[3,2-d]pyrimidin-4-one core with similar sulfanyl substitution.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile is unique due to the presence of both a nitrile and a sulfanyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
105643-81-0 |
---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylpropanenitrile |
InChI |
InChI=1S/C6H9NS/c1-3-4-8-6(2)5-7/h3,6H,1,4H2,2H3 |
InChI Key |
WKXSTPMXXQKOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.